PI3K p110α Inhibitor Potency: SAR-Driven Scaffold Advantage Over 3-yl-phenylamine Isomers
3-Imidazo[1,2-a]pyridin-2-yl-phenylamine serves as the core scaffold for a series of potent PI3K p110α inhibitors. A direct analog, compound 2a (3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine), which incorporates the 2-yl-phenylamine motif, exhibits an IC₅₀ of 0.67 μM against p110α [1]. Further structural optimization of a related 2-yl-phenylamine derivative, compound 2g, yielded a thiazole derivative with an IC₅₀ of 0.0028 μM (2.8 nM) and high selectivity for p110α over other PI3K isoforms [1]. This demonstrates the critical role of the 2-yl-phenylamine substitution for achieving low nanomolar potency. In contrast, the 3-yl-phenylamine isomer (3-Imidazo[1,2-a]pyridin-3-yl-phenylamine) is reported to inhibit DDR1 kinase with an IC₅₀ of 23.8 nM, indicating a distinct kinase selectivity profile .
| Evidence Dimension | In vitro kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.67 μM for compound 2a (2-yl-phenylamine derivative); 0.0028 μM (2.8 nM) for optimized derivative of compound 2g |
| Comparator Or Baseline | 3-Imidazo[1,2-a]pyridin-3-yl-phenylamine (isomer): IC₅₀ = 23.8 nM against DDR1 kinase |
| Quantified Difference | The 2-yl-phenylamine scaffold is essential for PI3Kα inhibition (IC₅₀ as low as 2.8 nM), while the 3-yl isomer targets DDR1 (IC₅₀ = 23.8 nM). This demonstrates a shift in both target and potency. |
| Conditions | Scintillation proximity assay (SPA) for PI3Kα; in vitro kinase assay for DDR1 |
Why This Matters
Selecting the correct isomer (2-yl vs. 3-yl) is paramount for achieving desired kinase target engagement and potency, making the 2-yl-phenylamine compound the essential starting material for PI3Kα-focused medicinal chemistry campaigns.
- [1] Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Retrieved from https://www.semanticscholar.org/paper/Synthesis-and-biological-evaluation-of-derivatives-Hayakawa-Kaizawa/9a95f7bd9d782f9e8b91b3f99f4ce2a5fef43de2 View Source
